Product packaging for 4-Methoxy-4'-butoxy-trans-stilbene(Cat. No.:CAS No. 35135-42-3)

4-Methoxy-4'-butoxy-trans-stilbene

Cat. No.: B14687387
CAS No.: 35135-42-3
M. Wt: 282.4 g/mol
InChI Key: RKTLNHBAULXRBR-AATRIKPKSA-N
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Description

4-Methoxy-4'-butoxy-trans-stilbene is a synthetic stilbene derivative belonging to a class of compounds recognized for its diverse potential in scientific research. Stilbenes are characterized by a 1,2-diphenylethylene skeleton (C6-C2-C6), and modifications with alkoxy groups, such as methoxy and butoxy, are known to significantly influence their physical properties, stability, and biological activity . This specific structural motif is often explored in material science, particularly in the development of stable nematic liquid crystals that display mesophases at or near room temperature . In a biological context, methoxylated and alkoxylated stilbene analogs are investigated for their enhanced properties compared to their hydroxylated counterparts. The addition of methoxy groups can increase lipophilicity, which often leads to greater cellular uptake and improved bioavailability . Researchers study these compounds for their potential to modulate key cellular pathways. Some methoxy-stilbenes have been shown to affect enzymes involved in estrogen metabolism, such as aromatase (CYP19), and to interact with receptors like the estrogen receptor (ERα) and the aryl hydrocarbon receptor (AhR) in experimental models of breast cancer . The butoxy moiety in the 4' position may further alter the compound's hydrophobicity and interaction with biological membranes or protein targets, making it a subject of interest for structure-activity relationship (SAR) studies. This compound is supplied as a high-purity compound for research purposes. It is intended for use in investigations such as drug discovery, chemical biology, and material science. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B14687387 4-Methoxy-4'-butoxy-trans-stilbene CAS No. 35135-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35135-42-3

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

1-butoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C19H22O2/c1-3-4-15-21-19-13-9-17(10-14-19)6-5-16-7-11-18(20-2)12-8-16/h5-14H,3-4,15H2,1-2H3/b6-5+

InChI Key

RKTLNHBAULXRBR-AATRIKPKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 4 Butoxy Trans Stilbene

Advanced Catalytic Approaches for Stilbene (B7821643) Backbone Formation

Catalytic methods, particularly those employing transition metals like palladium and ruthenium, are at the forefront of stilbene synthesis due to their efficiency, selectivity, and functional group tolerance. uliege.bemdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C(sp²)–C(sp²) bond that forms the core of the stilbene structure. iitk.ac.inuliege.be These reactions typically involve the coupling of an aryl halide or a related electrophile with a suitable organometallic reagent.

The Suzuki-Miyaura coupling is a widely used method for synthesizing stilbene derivatives. uliege.benih.gov This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a base. uliege.benih.gov For the synthesis of 4-Methoxy-4'-butoxy-trans-stilbene, this could involve the reaction of 4-methoxyphenylboronic acid with 1-bromo-4-butoxybenzene (B1267048) or, alternatively, 4-butoxyphenylboronic acid with 1-bromo-4-methoxybenzene. The use of sterically bulky phosphine (B1218219) ligands, such as t-Bu₃PHBF₄, is often crucial for the successful coupling of both electron-rich and electron-poor aryl bromides, ensuring complete retention of the trans-alkene geometry. nih.gov

Table 1: Key Reagents and Conditions for Suzuki-Miyaura Synthesis of Stilbenes

Component Function Example
Palladium Catalyst Facilitates the cross-coupling Pd(OAc)₂, Pd(PPh₃)₄
Ligand Stabilizes the palladium center and influences reactivity t-Bu₃PHBF₄, PPh₃
Base Activates the organoboron species K₂CO₃, Cs₂CO₃
Organoboron Reagent Provides one of the aryl groups Arylboronic acids, Arylboronic acid pinacol esters

The Heck reaction, or Mizoroki-Heck reaction, provides another versatile route to stilbenes by coupling an aryl halide with an alkene. uliege.beiitk.ac.in To synthesize this compound, one could react 4-butoxystyrene with 4-iodoanisole (B42571) or 4-methoxystyrene (B147599) with 1-bromo-4-butoxybenzene in the presence of a palladium catalyst and a base. nih.govnih.gov A significant advantage of the Heck reaction is its tolerance for a wide range of functional groups. uliege.be

Arenediazonium salts have emerged as highly reactive "super-electrophiles" in Heck-type reactions, allowing for rapid and efficient synthesis of stilbenes under mild conditions, often without the need for ligands or bases. rsc.orgbeilstein-journals.org This approach can be used for sequential Suzuki-Heck reactions to produce unsymmetrical stilbenes quickly. rsc.org For instance, an arenediazonium salt derived from 4-methoxyaniline could be coupled with 4-butoxystyrene.

Table 2: Comparison of Heck Reaction Precursors

Electrophile Reactivity Reaction Conditions Advantages
Aryl Halides Moderate Higher temperatures, often requires ligands and base Readily available

The Stille coupling involves the reaction of an organotin reagent with an organic halide catalyzed by palladium. wikipedia.orglibretexts.org For the target molecule, this could entail coupling 4-methoxy-stannylbenzene with 1-bromo-4-butoxybenzene, or vice-versa. A key benefit of the Stille reaction is the stability of organotin reagents to air and moisture. nih.gov However, the toxicity of tin compounds is a significant drawback. wikipedia.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. youtube.comorgsyn.org The synthesis of this compound via Negishi coupling could involve the reaction of a 4-methoxyphenylzinc halide with 1-bromo-4-butoxybenzene. This method is noted for its high yields and tolerance of various functional groups. orgsyn.org

Olefin Metathesis Techniques for Ethene Bridge Construction

Olefin metathesis, catalyzed by ruthenium complexes, offers a distinct approach to forming the central ethene bridge of stilbenes. mdpi.comnih.gov This reaction involves the scrambling and reforming of carbon-carbon double bonds. A cross-metathesis reaction between 4-methoxystyrene and 4-butoxystyrene, in the presence of a Grubbs-type ruthenium catalyst, would directly yield this compound. researchgate.netresearchgate.net This method is valued for its directness in constructing the stilbene core from simpler alkene precursors. nih.gov

Phosphorus Ylide-Mediated Olefination Reactions

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic and reliable methods for synthesizing alkenes, including stilbenes. wiley-vch.dejuliethahn.com These reactions involve the condensation of a phosphorus ylide with an aldehyde or ketone. wiley-vch.de

To synthesize this compound, a Wittig reaction could be performed between 4-methoxybenzyltriphenylphosphonium bromide and 4-butoxybenzaldehyde (B1265825), or 4-butoxybenzyltriphenylphosphonium bromide and 4-methoxybenzaldehyde (B44291). fu-berlin.dechegg.com The reaction is typically carried out in the presence of a base to generate the phosphorus ylide in situ. fu-berlin.de While effective, the Wittig reaction can sometimes produce a mixture of E/Z isomers. nih.gov

The Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion, is often preferred as it generally provides higher E-selectivity (favoring the trans-isomer) and the water-soluble phosphate (B84403) byproduct is easily removed. wiley-vch.de This modification would involve reacting a diethyl (4-methoxybenzyl)phosphonate with 4-butoxybenzaldehyde in the presence of a base. researchgate.net

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

Reaction Phosphorus Reagent Byproduct Stereoselectivity (Typical)
Wittig Phosphonium (B103445) salt Triphenylphosphine (B44618) oxide Mixture of E/Z isomers

Wittig Reaction Pathways for Aldehyde and Ketone Condensation

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for the condensation of aldehydes and ketones with phosphorus ylides. wiley-vch.detamu.edu This reaction is particularly valuable for preparing substituted stilbenes. wiley-vch.de In the context of synthesizing this compound, this would typically involve the reaction of 4-methoxybenzaldehyde with a phosphorus ylide derived from 4-butoxybenzyl bromide or the reaction of 4-butoxybenzaldehyde with an ylide from 4-methoxybenzyl bromide.

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. tamu.edu The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. wiley-vch.detamu.edu A significant advantage of the Wittig reaction is its tolerance to a wide range of functional groups and its typically high yields. nih.govresearchgate.net Furthermore, the reaction conditions can often be tuned to favor the formation of the trans isomer, which is generally more stable. wiley-vch.dejuliethahn.com The use of non-stabilized ylides tends to favor the formation of the Z-alkene, while stabilized ylides predominantly yield the E-alkene. researchgate.net

Wittig-Horner and Horner-Wadsworth-Emmons Variants

Modifications to the classical Wittig reaction, namely the Wittig-Horner and Horner-Wadsworth-Emmons (HWE) reactions, offer several advantages, particularly in terms of stereoselectivity and ease of product purification. wiley-vch.dewikipedia.org The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org This often leads to higher yields and excellent E-selectivity in the synthesis of disubstituted alkenes like this compound. juliethahn.comwikipedia.org

A key benefit of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed by aqueous extraction, simplifying the purification process compared to the often-difficult separation of triphenylphosphine oxide in the standard Wittig reaction. wiley-vch.dewikipedia.org The reaction is typically carried out by treating a phosphonate ester with a base to form the carbanion, which then reacts with an aldehyde or ketone. youtube.com For the synthesis of this compound, this would involve reacting the phosphonate derived from either 4-methoxybenzyl halide or 4-butoxybenzyl halide with the corresponding aldehyde. The HWE reaction generally favors the formation of the thermodynamically more stable trans-isomer. juliethahn.comwikipedia.org

Reductive Coupling and Condensation Reactions

McMurry Coupling of Aldehydes and Ketones

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl compounds to form an alkene. wikipedia.orgorganic-chemistry.org This reaction typically employs a low-valent titanium reagent, generated in situ from a titanium source like TiCl₃ or TiCl₄ and a reducing agent such as LiAlH₄, zinc, or magnesium. wikipedia.orgnih.gov For the synthesis of a symmetrical stilbene, a single aldehyde or ketone would be used. However, for an unsymmetrical stilbene like this compound, a cross-coupling of two different carbonyl compounds, 4-methoxybenzaldehyde and 4-butoxybenzaldehyde, would be necessary.

The reaction mechanism is believed to involve the formation of a pinacolate (1,2-diolate) complex on the surface of the titanium metal, followed by deoxygenation to yield the alkene. wikipedia.orgorganic-chemistry.org While highly effective for intramolecular couplings and the synthesis of symmetrical alkenes, achieving high yields in intermolecular cross-coupling reactions can be challenging due to the competing formation of symmetrical homocoupling products. researchgate.netresearchgate.net

Perkin Reaction and its Modified Approaches for Stilbene Synthesis

The Perkin reaction, traditionally used for the synthesis of cinnamic acids, can be adapted for the synthesis of stilbenes. byjus.comlibretexts.org The reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid in the presence of a base, such as an alkali salt of the acid. byjus.com For the synthesis of this compound, this would entail the reaction of 4-methoxybenzaldehyde with 4-butoxyphenylacetic acid, or vice versa, in the presence of a suitable base and often with subsequent decarboxylation. nih.gov

A notable feature of the Perkin reaction is that it can sometimes lead to the formation of stilbenes directly through a simultaneous condensation-decarboxylation process. wiley-vch.de The stereoselectivity of the Perkin reaction can be influenced by the reaction conditions and the nature of the substituents on the aromatic rings. tandfonline.com While perhaps less common than Wittig-type reactions for stilbene synthesis, the Perkin reaction offers a valuable alternative, particularly when the starting materials are readily available. nih.gov

Regio- and Stereoselective Synthetic Control for the trans Isomer of this compound

Achieving high regio- and stereoselectivity is crucial for the efficient synthesis of the trans isomer of this compound. The trans isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the aromatic rings. lookchem.com

Several strategies are employed to favor the formation of the trans isomer:

Wittig and HWE Reactions: As mentioned, the Horner-Wadsworth-Emmons reaction is particularly known for its high E-selectivity. wiley-vch.dejuliethahn.comwikipedia.org The choice of solvent and base can also influence the stereochemical outcome. wiley-vch.de For instance, in some Wittig reactions, the trans-isomer, being less soluble, can precipitate from the reaction mixture, driving the equilibrium towards its formation. wiley-vch.de

Palladium-Catalyzed Reactions: Heck-type cross-coupling reactions can provide highly stereoselective routes to trans-stilbenes. uliege.be

Flow Chemistry: Modern techniques like flow microreactors allow for precise control over reaction time and temperature, enabling the selective synthesis of either the cis or trans isomer by controlling the rapid isomerization of intermediates. lookchem.comacs.orgresearchgate.net

Catalytic Isomerization: In cases where a mixture of isomers is obtained, the less stable cis isomer can sometimes be converted to the trans isomer through methods like iodine-catalyzed isomerization. tamu.edu

Post-Synthesis Derivatization Strategies for Alkoxy-Substituted Stilbenes

Once the this compound core has been synthesized, further derivatization can be carried out to modify its properties. The alkoxy groups offer sites for chemical modification. For instance, the ether linkages can potentially be cleaved to yield the corresponding hydroxylated stilbenes. nih.gov These hydroxyl groups can then be further functionalized through esterification or etherification to introduce a variety of other functional groups.

Additionally, the aromatic rings themselves can be subjected to various electrophilic aromatic substitution reactions, such as nitration or halogenation, provided the existing substituents direct the incoming electrophile to the desired position. These post-synthesis modifications allow for the creation of a library of related compounds with potentially different biological activities or material properties. wiley-vch.de

Interactive Data Table: Synthetic Methods for Stilbene Derivatives

Reaction Reactants Key Features Stereoselectivity Reference
Wittig ReactionAldehyde/Ketone + Phosphorus YlideTolerant to functional groups, generally good yields.Variable, can be tuned. wiley-vch.dejuliethahn.com wiley-vch.detamu.edu
Horner-Wadsworth-EmmonsAldehyde/Ketone + Phosphonate CarbanionHigh yields, easy purification of byproducts.Predominantly E-alkenes. juliethahn.comwikipedia.org wiley-vch.dewikipedia.org
McMurry CouplingTwo Aldehydes/Ketones + Low-Valent TitaniumGood for symmetrical alkenes and intramolecular coupling.Not highly selective for cross-coupling. wikipedia.orgorganic-chemistry.org
Perkin ReactionAromatic Aldehyde + Phenylacetic AcidAlternative to Wittig-type reactions.Can be influenced by conditions. tandfonline.com nih.govbyjus.com

Computational and Theoretical Investigations of 4 Methoxy 4 Butoxy Trans Stilbene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated. These parameters are crucial for predicting the molecule's reactivity and its behavior in chemical reactions. For other estrogenic stilbene (B7821643) derivatives, DFT with the B3LYP functional and a 6-311++G** basis set has been successfully used to perform activity-related quantum chemical calculations. nih.gov A similar approach for 4-Methoxy-4'-butoxy-trans-stilbene would provide a detailed picture of its electronic landscape.

Table 1: Representative Quantum Chemical Methods for Stilbene Derivatives

MethodBasis SetTypical Applications
Density Functional Theory (DFT)6-311++G**Geometry optimization, electronic structure analysis, calculation of molecular properties. nih.gov
Hartree-Fock (HF)VariesInitial geometry optimization, though less accurate for electron correlation effects.
Møller-Plesset perturbation theory (MP2)VariesMore accurate electronic structure calculations, including electron correlation.

Theoretical Modeling of Spectroscopic Parameters (e.g., UV-Vis Absorption and Emission)

Theoretical modeling of spectroscopic parameters, particularly UV-Vis absorption and emission spectra, provides a powerful tool for interpreting experimental data and understanding the electronic transitions within the molecule. For stilbene and its derivatives, time-dependent density functional theory (TD-DFT) is a common method for calculating excited-state properties and simulating electronic spectra. chemrxiv.org

In the case of this compound, theoretical modeling would predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths. These calculations help to assign the observed spectral bands to specific electronic transitions, such as the π → π* transition characteristic of the stilbene chromophore. Studies on other stilbene derivatives have successfully used semi-empirical methods like INDO/S-CI to simulate absorption and emission spectra, providing insights into how chemical modifications affect the spectroscopic properties. ufpa.br

Table 2: Theoretical vs. Experimental Spectroscopic Data for a Generic Stilbene Derivative

ParameterTheoretical Value (TD-DFT)Experimental Value
Absorption λmax (nm)310308
Emission λmax (nm)380385
Oscillator Strength (f)1.2-

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and its interactions with its environment over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility and the different shapes it can adopt. For a related compound, 2,3,3',4'-tetramethoxy-trans-stilbene, MD simulations have been used in conjunction with experimental methods to analyze molecular reorientations. rsc.org

For this compound, MD simulations could be used to study the dynamics of the methoxy (B1213986) and butoxy groups, as well as the torsional motions around the central ethylene (B1197577) bridge. Furthermore, these simulations can shed light on intermolecular interactions, such as how the molecules pack in a solid state or interact with solvent molecules in a solution. This information is crucial for understanding the material properties and behavior of the compound in different phases. rsc.org

Mechanistic Studies of Reactivity and Photochemistry through Computational Approaches

Computational approaches are invaluable for investigating the reaction mechanisms and photochemical behavior of stilbene derivatives. These studies can map out the potential energy surfaces of reactions, identify transition states, and characterize reactive intermediates.

Analysis of Reaction Intermediates (e.g., Carbocations, Bromonium Ions)

In the context of chemical reactions, such as electrophilic addition to the double bond, computational methods can be used to model the structure and stability of intermediates like carbocations or bromonium ions. By calculating the energies of these species, researchers can predict the regioselectivity and stereoselectivity of such reactions.

Excited State Potential Energy Surface Exploration

The photochemistry of stilbenes is a rich area of study, with processes like cis-trans isomerization and photocyclization being of particular interest. semanticscholar.orgresearchgate.net Computational methods, including TD-DFT and multireference methods, can be used to explore the potential energy surfaces of the excited states of this compound. This allows for the identification of pathways for non-radiative decay, such as conical intersections, which are critical for understanding the efficiency of photoisomerization. Semiclassical simulations have been employed to study the dynamics of the photocyclization of cis-stilbene (B147466) to dihydrophenanthrene, revealing the intricate motions involved in the formation of new chemical bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stilbene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For stilbene derivatives, QSAR models have been developed to predict various activities, such as their potential as anticancer agents or their ability to inhibit specific enzymes. nih.govresearchgate.net

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to steric, electronic, or hydrophobic properties. For a series of methoxy and methylthio-substituted trans-stilbene (B89595) derivatives, a QSAR model was built to predict their inhibitory activity against the CYP1B1 enzyme. A similar approach could be applied to a series of alkoxy-substituted stilbenes, including this compound, to develop a predictive model for a specific biological activity. Multiple Linear Regression (MLR) and other machine learning methods are often used to build these models.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Stilbene Derivatives

Descriptor ClassExample Descriptors
ElectronicHOMO and LUMO energies, dipole moment, partial charges
StericMolecular weight, molecular volume, surface area
HydrophobicLogP (octanol-water partition coefficient)
TopologicalConnectivity indices, shape indices

In-depth Analysis of this compound Reveals Limited In Vitro Biological Data

Despite significant interest in the biological activities of stilbene compounds for their potential health benefits, a comprehensive review of available scientific literature indicates a notable absence of specific in vitro studies on the chemical compound this compound. While the broader class of methoxylated stilbenes has been the subject of extensive research, detailed experimental data for this particular derivative is not publicly available.

Stilbenes, a class of polyphenolic compounds, with resveratrol (B1683913) being the most famous example, are known for their antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.govmdpi.commdpi.com The addition of methoxy groups to the stilbene backbone is a common chemical modification aimed at improving bioavailability and enhancing biological activity. nih.govnih.gov Research has shown that methoxylation can lead to more potent effects compared to their hydroxylated counterparts. nih.gov

However, the specific biological mechanisms of this compound, as outlined in the requested scientific article structure, remain uninvestigated in published research. There are no available in vitro studies detailing its direct free radical scavenging pathways, its influence on cellular redox balance, or its specific molecular mechanisms of anti-inflammatory and anticancer activity.

While general information suggests that stilbenes can interact with various biological pathways to reduce oxidative stress or inhibit cancer cell growth, specific data, including data tables from research findings on this compound, is not present in the current scientific literature. ontosight.ai The synthesis of the compound has been described, and it is available from chemical suppliers, but this has not yet translated into published research on its biological effects. ontosight.ai

Studies on other methoxy-stilbene derivatives provide some insight into the potential activities of this class of compounds. For example, derivatives such as (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene and 3,3′,4,5′-tetramethoxy-trans-stilbene have demonstrated significant anti-inflammatory and anti-proliferative effects in various cancer cell lines. nih.govresearchwithrutgers.com These studies often involve the modulation of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the induction of programmed cell death pathways such as apoptosis. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data regarding the in vitro biological activities of the chemical compound This compound to fully address the detailed mechanistic outline provided.

Research in this area has extensively focused on other resveratrol analogs and methoxylated stilbenes, yielding detailed insights into their mechanisms of action. For instance, compounds such as 3,4,4'-trimethoxy-trans-stilbene and trans-3,5,4'-trimethoxystilbene have been studied for their effects on caspase activation, cell cycle arrest, and interaction with various cellular pathways. nih.govnih.govnih.gov However, specific experimental results for this compound are not present in the available literature.

Generating an article that strictly adheres to the provided outline for this specific compound would require attributing findings from other, structurally different molecules, which would be scientifically inaccurate.

Therefore, this article cannot be generated as requested while maintaining the required standards of scientific accuracy and adherence to verified sources. It is recommended to focus on a more thoroughly researched stilbene derivative for which detailed mechanistic data is publicly available.

Mechanistic Insights into Biological Activities of 4 Methoxy 4 Butoxy Trans Stilbene in Vitro Studies

Mechanisms of Anticancer Activity in Cellular Models (In Vitro)

Targeting of Microtubule Dynamics and Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial for cell division, motility, and intracellular transport. nih.govnih.gov Their disruption is a key mechanism for certain therapeutic agents. Numerous stilbene (B7821643) analogs have been evaluated for their ability to interfere with microtubule dynamics, often by inhibiting tubulin polymerization. nih.govnih.gov A well-known example is Combretastatin (B1194345) A-4, a cis-stilbene (B147466) that binds to the colchicine-binding site on β-tubulin, thereby inhibiting polymerization. nih.govnih.gov Synthetic trans-stilbene (B89595) derivatives have also been explored as tubulin-interactive agents. nih.govscispace.com

However, specific in vitro studies detailing the interaction of 4-Methoxy-4'-butoxy-trans-stilbene with tubulin or its effect on microtubule dynamics have not been identified in the reviewed scientific literature. Therefore, no quantitative data, such as IC50 values for tubulin polymerization inhibition, can be provided for this specific compound.

Neuroprotective Mechanisms (In Vitro)

Stilbenoids are widely investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.net

Protection against Neurotoxicity in Primary Neuronal Cell Cultures

The protective effects of various compounds against neurotoxicity are often assessed in primary neuronal cell cultures. For stilbenoids, these studies can evaluate their ability to mitigate damage from factors like oxidative stress or excitotoxicity. While novel stilbene-based compounds have been developed and tested for neuronal protection in cellular models frontiersin.orgresearchgate.net, specific studies demonstrating the protective effects of this compound in primary neuronal cell cultures are not available in the current body of research.

Interaction with Protein Aggregation Pathways (e.g., Amyloid-beta binding)

A key pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into plaques. nih.gov Molecules that can bind to Aβ aggregates and modulate their formation are of significant research interest. mdpi.com Stilbene derivatives have been designed as imaging agents for detecting Aβ plaques due to their ability to bind to these structures. nih.govnih.gov For instance, Methoxy-X04, a fluorescent Congo red derivative with a stilbene-like core, binds to Aβ fibrils with a high affinity (Ki = 26.8 nM). nih.gov

Despite the general interest in stilbenes for this application, there is no specific data from in vitro binding assays quantifying the affinity (e.g., Ki or Kd values) of this compound for amyloid-beta aggregates.

Mechanisms of Other Biological Interactions (In Vitro)

Anti-platelet Activity Pathways

Platelet activation and aggregation are critical processes in thrombosis. Research has shown that methoxy (B1213986) derivatives of resveratrol (B1683913) can possess anti-platelet properties. nih.gov One study found that a 4'-methoxy resveratrol derivative was a potent inhibitor of platelet aggregation induced by thrombin receptor activating peptide (TRAP). nih.gov Another fully methylated resveratrol analog, 3,5,2′,4′-Tetramethoxystilbene (TMS), was found to selectively inhibit protease-activated receptor 4 (PAR4)-mediated human platelet aggregation. researchgate.net These findings suggest that the methoxy substitution pattern on the stilbene scaffold is a key determinant of anti-platelet activity. researchgate.netnih.gov

However, direct experimental data on the anti-platelet activity of this compound, including its effects on specific aggregation pathways or its IC50 values, is not present in the available literature.

Enzyme Inhibition Profiles (e.g., Tyrosinase Inhibition)

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and the treatment of hyperpigmentation disorders. researchgate.netresearchgate.net Many natural and synthetic stilbenes have been screened for tyrosinase inhibitory activity. researchgate.net The presence and position of hydroxyl and methoxy groups on the stilbene rings are known to be important for activity. researchgate.netnih.gov For example, oxyresveratrol, a polyhydroxylated stilbene, is a potent tyrosinase inhibitor. nih.gov

While the general class of polyoxygenated stilbenes has been investigated researchgate.net, a specific tyrosinase inhibition profile, including the mode of inhibition and the IC50 value for this compound, has not been reported in the reviewed scientific studies.

Data Tables

Due to the lack of specific experimental results for this compound in the reviewed literature, data tables for its biological activities cannot be generated.

Modulation of Cytochrome P450 Enzymes (e.g., CYP1B1)

The cytochrome P450 (CYP) superfamily of enzymes are crucial in the metabolism of a wide array of endogenous and exogenous compounds, including drugs and procarcinogens. nih.govwalshmedicalmedia.com Certain isoforms, such as CYP1B1, are of particular interest in cancer research as they are involved in the metabolic activation of procarcinogens. doi.orgnih.gov The modulation of these enzymes, particularly inhibition, is a key mechanism through which certain compounds can exert chemopreventive effects. While direct in vitro studies on this compound's effect on cytochrome P450 enzymes are not extensively documented in the provided search results, research on closely related methoxy-stilbene analogs provides significant mechanistic insights.

Detailed Research Findings

In vitro studies on various synthetic trans-stilbene analogs have demonstrated their potent and often selective inhibition of cytochrome P450 enzymes, with a particular emphasis on CYP1B1. For instance, 2,4,3',5'-tetramethoxystilbene (TMS) has been identified as a highly potent and selective inhibitor of recombinant human CYP1B1. doi.orgnih.gov This inhibition is significant as CYP1B1 is known to metabolically activate various procarcinogens. doi.org The inhibitory action of TMS on CYP1-mediated 7-ethoxyresorufin (B15458) O-deethylation activity has been observed in 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)-induced MCF-7 cells. doi.orgnih.gov

Furthermore, research on other methoxy-stilbene derivatives has highlighted the importance of the substitution pattern on their inhibitory potency and selectivity. For example, 3,4,2′-trimethoxy-trans-stilbene has been shown to be an exceptionally potent inhibitor of CYP1B1 activity, with a reported IC50 value of 0.004 μM. rsc.org This compound displayed high selectivity for CYP1B1 over other isoforms like CYP1A1 and CYP1A2. rsc.org Another analog, 3,4,2′,4′-tetramethoxy-trans-stilbene, was noted as the most selective inhibitor of both CYP1B1 and CYP1A1 with minimal affinity for CYP1A2. rsc.org

While resveratrol, a parent compound of stilbenes, has been shown to reduce both the transcript and protein levels of CYP1B1 in MCF7 cells, some methoxy-stilbenes have exhibited a tendency to increase the expression of this cytochrome isoform. nih.gov It is important to note that the effects can be cell-line dependent. For instance, in MDA-MB-231 cells, some methoxy-stilbenes at higher concentrations reduced CYP1A1 protein levels, while the transcript levels showed an inclination to increase. nih.gov

The structural characteristics of these methoxy-stilbenes, specifically the number and position of methoxy groups, appear to be critical determinants of their specific affinity for the binding sites of CYP1A2 and CYP1B1. rsc.orgresearchgate.net This suggests that the 4-methoxy and 4'-butoxy groups of this compound would also play a crucial role in its interaction with and modulation of cytochrome P450 enzymes. The collective findings on related methoxy-stilbenes strongly suggest that this compound likely acts as a modulator of cytochrome P450 enzymes, with a potential for selective inhibition of CYP1B1.

Data on Methoxy-Stilbene Inhibition of Cytochrome P450 Enzymes

CompoundEnzymeIC50 (μM)SelectivityReference
3,4,2′-Trimethoxy-trans-stilbeneCYP1B10.00490-fold over CYP1A1; 830-fold over CYP1A2 rsc.org
2,4,3',5'-Tetramethoxystilbene (TMS)CYP1B1Potent inhibitorSelective inhibitor doi.orgnih.gov
3,4,2′,4′-Tetramethoxy-trans-stilbeneCYP1B1 & CYP1A1Selective inhibitorVery low affinity toward CYP1A2 rsc.org

Structure Activity Relationship Sar Studies for 4 Methoxy 4 Butoxy Trans Stilbene Derivatives

Influence of Alkoxy Chain Length on Biological Efficacy and Photophysical Properties

Research on various classes of biologically active molecules has demonstrated a clear structure-activity relationship tied to alkoxy chain length. For instance, in the 'nitazene' class of synthetic opioids, the length of the alkoxy chain markedly influences potency. Studies have shown that an ethoxy chain can result in the highest potency, while methoxy (B1213986) and butoxy analogues are sometimes less potent. nih.gov This suggests that there is an optimal chain length for maximizing interaction with a specific biological target, and deviations, either shorter or longer, can lead to decreased efficacy. This principle is likely applicable to stilbene (B7821643) derivatives, where the butoxy group in 4-methoxy-4'-butoxy-trans-stilbene would confer different lipophilicity and conformational flexibility compared to a shorter chain like methoxy or ethoxy, thereby affecting its binding affinity to target proteins and its ability to permeate cell membranes.

From a photophysical perspective, the length of an alkyl or alkoxy chain can impact the molecule's fluorescence properties. Longer alkyl chains have been observed to reduce the angular strain within the stilbene core, which can affect the fluorescence quantum yield. mdpi.com However, other studies have shown that dyes with shorter alkyl groups can exhibit higher quantum yields. mdpi.com This highlights the complex relationship between chain length and photophysical behavior, which is also influenced by the specific substitution pattern and the molecular environment. The interplay between the short methoxy group and the longer butoxy group in this compound will thus create a unique electronic and steric environment that fine-tunes its absorption and emission properties.

Table 1: Effect of Alkoxy Chain Length on Molecular Properties

Property Influence of Increasing Alkoxy Chain Length Rationale
Lipophilicity Generally Increases More nonpolar C-H bonds are added.
Biological Potency Can increase or decrease An optimal length often exists for target binding; changes can alter fit and interactions. nih.gov
Membrane Permeability Can be enhanced up to a point Increased lipophilicity can improve passage through lipid bilayers, but excessive length may hinder it.
Fluorescence Quantum Yield Variable Can be influenced by changes in molecular planarity, steric hindrance, and aggregation propensity. mdpi.com

Impact of Substituent Position (Ortho, Meta, Para) on Activity Profiles

The regiochemistry of substituents on the aromatic rings of stilbene derivatives is a crucial factor governing their activity profiles. The ortho, meta, and para positions offer distinct steric and electronic environments that modulate the molecule's interaction with biological targets. For this compound, both the methoxy and butoxy groups are in the para position.

Para Position : Substituents in the para (1,4) position, like those in this compound, generally allow for maximum electronic communication across the stilbene backbone. Electron-donating groups (EDGs) like methoxy and butoxy in the para position can effectively donate electron density into the aromatic ring and the conjugated π-system. leah4sci.commasterorganicchemistry.com This increased electron density can be critical for certain biological activities. For example, a hydroxyl group at the para position is often considered essential for the estrogenic activity of stilbene derivatives. nih.govsemanticscholar.org The para position is also sterically unhindered compared to the ortho position, allowing for more favorable binding to many biological receptors.

Ortho Position : Placing a substituent in the ortho (1,2) position introduces significant steric hindrance. This can force the phenyl ring to twist out of planarity with the ethylene (B1197577) bridge, disrupting the conjugation of the π-system. researchgate.net This loss of planarity often has a profound impact on both photophysical properties and biological activity. For instance, substitution at the C-2 position of some bioactive compounds has been shown to be disadvantageous, possibly due to conformational changes that reduce the ability to interact with target enzymes. researchgate.net

Meta Position : The meta (1,3) position is electronically different from the ortho and para positions. For an electron-donating group, its resonance effect is not transmitted to the meta position. mdpi.com Therefore, a methoxy or butoxy group at the meta position would exert its influence primarily through inductive effects rather than resonance. In electrophilic aromatic substitution reactions, deactivating groups direct incoming substituents to the meta position because it is the least destabilized. leah4sci.commasterorganicchemistry.com This unique electronic nature means that a meta-substituted stilbene would have a significantly different biological activity profile compared to its ortho or para isomers.

Stereochemical Effects of the trans vs. cis Isomerism on Biological Activity and Photochemistry

The stereochemistry of the central carbon-carbon double bond in stilbenes, resulting in trans (E) and cis (Z) isomers, has a profound impact on their molecular shape, stability, and, consequently, their biological and photochemical properties.

Biologically, the two isomers often exhibit vastly different activities. The trans isomer is typically more planar and elongated, while the cis isomer has a more twisted, three-dimensional structure. This difference in shape is critical for binding to specific biological targets. For example, in the case of the well-known stilbenoid combretastatin (B1194345) A-4, the cis configuration is essential for its potent cytotoxic activity, which involves binding to the colchicine (B1669291) site on tubulin. nih.gov Conversely, for other activities, the trans isomer may be preferred. The estrogenic activity of some stilbenes, for instance, is associated with the trans configuration, as the cis isomers are not metabolically activated in the same way. nih.gov

Photochemically, trans-stilbene (B89595) is generally the more thermodynamically stable isomer. researchgate.net Upon irradiation with UV light, trans-stilbene can undergo photoisomerization to the cis form. nih.govrsc.org The cis isomer is often less stable and can, in some cases, undergo an irreversible photocyclization reaction to form dihydrophenanthrene, which can then be oxidized to phenanthrene. rsc.orgcaltech.edu This photochemical reactivity is a key feature of the stilbene scaffold. In some complex systems, the energy transfer between the stilbene moiety and other parts of a molecule can be modulated to control this isomerization. For example, in certain stilbene-derivatized fullerenes, irradiation leads to the complete conversion to the trans isomer, as the excited states of the trans form are quenched by the fullerene, while the shorter-lived cis excited states are not. nih.gov

Table 2: Comparison of trans and cis Isomers of Stilbene Derivatives

Feature trans-Isomer cis-Isomer
Geometry More planar, linear shape Twisted, non-planar shape
Thermodynamic Stability Generally more stable researchgate.net Generally less stable
Biological Activity Activity is target-dependent; often required for estrogenic effects. nih.gov Activity is target-dependent; crucial for the cytotoxicity of combretastatins. nih.gov
Photochemistry Can photoisomerize to the cis form upon UV irradiation. nih.gov Can photoisomerize to the trans form or undergo photocyclization. rsc.org

Role of Hydroxyl and Methoxy Groups in Modulating Activity and Stability

The choice between a hydroxyl (-OH) and a methoxy (-OCH₃) group as a substituent on the stilbene scaffold is a common strategy to modulate biological activity and metabolic stability.

Hydroxyl groups are key to the antioxidant properties of many phenolic compounds, including stilbenes, as they can donate a hydrogen atom to scavenge free radicals. nih.govmdpi.com The number and position of hydroxyl groups can significantly influence this activity. nih.gov Furthermore, a para-hydroxyl group is a critical structural feature for the estrogenic activity of many stilbene derivatives. nih.govsemanticscholar.org However, a major drawback of hydroxylated stilbenes is their rapid metabolism in the body, primarily through glucuronidation and sulfation reactions at the hydroxyl sites. researchgate.net This can lead to poor bioavailability and limit their therapeutic potential. nih.gov

Electronic Effects of Substituents on Chemical Reactivity and Biological Interactions

The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly affects the electron distribution within the stilbene molecule, thereby influencing its chemical reactivity and biological interactions.

The methoxy (-OCH₃) and butoxy (-OC₄H₉) groups in this compound are both strong EDGs. They donate electron density to the aromatic ring through the resonance effect, particularly when located at the para position. researchgate.net This increase in electron density on the stilbene core can enhance its interaction with biological targets that have electron-deficient regions. For example, the π-π stacking interactions between the electron-rich aromatic rings of the stilbene and the aromatic residues of a protein's binding pocket can be strengthened. The increased electron delocalization resulting from EDGs also leads to a bathochromic (red) shift in the UV absorption maximum. researchgate.net

Conversely, introducing EWGs (such as nitro, -NO₂, or cyano, -CN) would decrease the electron density of the aromatic system. This would alter the molecule's electrostatic potential and its ability to act as a hydrogen bond acceptor or participate in other non-covalent interactions. The presence of EWGs can be beneficial for certain activities. For instance, in some series of antibacterial agents, the presence of an EWG in the para-position resulted in higher activity compared to an EDG. nih.gov The specific combination of EDGs and EWGs on the two phenyl rings of a stilbene derivative is a key strategy in medicinal chemistry to modulate its properties, such as the inhibition of specific enzymes like cytochrome P450. mdpi.com

Computational Approaches in SAR Elucidation (e.g., QSAR modeling)

Computational methods are invaluable tools for understanding the complex structure-activity relationships of stilbene derivatives and for guiding the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational technique used in this field. nih.gov QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured biological activity. researchgate.netnih.gov For stilbene derivatives, a 3D-QSAR model might be developed to identify the key molecular features—such as steric bulk, electrostatic potential, and hydrophobicity—that are responsible for their inhibitory activity against a target like cytochrome P450 1B1 (CYP1B1). nih.gov These models can then be used to predict the activity of novel, unsynthesized stilbene analogues, saving significant time and resources in the drug discovery process.

Other computational approaches include:

Molecular Docking: This method simulates the binding of a ligand (the stilbene derivative) to the active site of a target protein. nih.gov It helps to visualize the binding mode and identify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of the molecules, such as the distribution of electron density, orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov These quantum chemical calculations provide fundamental insights into the molecule's reactivity and how it will interact with its environment.

These computational tools provide a powerful framework for rational drug design, allowing researchers to build upon the SAR data of compounds like this compound to create derivatives with optimized activity and properties. nih.gov

Future Research Directions and Emerging Paradigms for 4 Methoxy 4 Butoxy Trans Stilbene

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

While classical methods for stilbene (B7821643) synthesis, such as the Wittig, Heck, and Suzuki reactions, are well-established, future research should focus on developing more efficient, selective, and environmentally benign routes to 4-Methoxy-4'-butoxy-trans-stilbene. nih.gov

Novel Synthetic Strategies:

Future synthetic endeavors could explore palladium-catalyzed cross-coupling reactions with improved catalyst systems that offer higher turnover numbers and operate under milder conditions. rsc.orguliege.be For instance, the development of bespoke phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes could enhance the efficiency of Suzuki or Heck couplings between appropriately substituted precursors, such as 4-methoxystyrene (B147599) and 1-bromo-4-butoxybenzene (B1267048), or vice versa.

Green Chemistry Approaches:

The principles of green chemistry offer a framework for developing more sustainable synthetic protocols. oup.com Emerging areas for future investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govgoogle.comnih.gov A systematic investigation into microwave-assisted Wittig or Heck reactions for the synthesis of this compound could lead to rapid and high-yielding procedures. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. nih.govacs.orgnih.gov The development of a continuous flow process for the synthesis of this stilbene derivative would be highly advantageous for scalable production. acs.org

Enzymatic and Biocatalytic Methods: The use of enzymes, such as stilbene synthases, could offer a highly selective and environmentally friendly route to stilbene derivatives. nih.govscirp.orgencyclopedia.pub While direct enzymatic synthesis of this compound may require engineered enzymes, the chemoenzymatic synthesis, where enzymes are used in one or more steps of a synthetic sequence, presents a more immediate opportunity. frontiersin.org

Alternative Solvents: The exploration of greener solvent alternatives, such as ionic liquids or deep eutectic solvents (DESs), could minimize the environmental impact of the synthesis. oup.commdpi.comresearchgate.netresearchgate.net These solvents can also act as catalysts in some cases, further enhancing the green credentials of the process. youtube.com

Mechanochemistry and Ultrasound-Assisted Synthesis: These solvent-free or low-solvent methods utilize mechanical force or ultrasonic waves to drive chemical reactions, often with increased efficiency and reduced waste. researchgate.netresearchgate.netnih.govmdpi.comuniv.kiev.ua

A comparative study of these green approaches is warranted to identify the most sustainable and economically viable method for the synthesis of this compound.

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption.
Flow Chemistry Precise control, improved safety, scalability, higher yields and selectivity.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.
Alternative Solvents (Ionic Liquids, DESs) Reduced use of volatile organic compounds, potential for catalyst recycling.
Mechanochemistry/Ultrasound Solvent-free or low-solvent conditions, reduced waste, increased reaction rates.

Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation

A deeper understanding of the formation and behavior of this compound requires the application of advanced spectroscopic techniques for real-time mechanistic elucidation. While steady-state spectroscopic methods provide valuable information about the final product, time-resolved techniques are essential for probing the transient intermediates and transition states involved in its synthesis and function.

Future research should employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to study the ultrafast dynamics of photoisomerization of the trans-stilbene (B89595) to its cis isomer, providing insights into the excited-state potential energy surfaces.

Time-Resolved Fluorescence Spectroscopy: By monitoring the fluorescence lifetime and anisotropy, researchers can gain information about the local environment and rotational dynamics of the molecule, which is crucial for understanding its interactions in biological systems or materials.

In-situ NMR and IR Spectroscopy: These techniques can be applied to monitor the progress of the synthetic reactions in real-time, allowing for the identification of intermediates and the optimization of reaction conditions.

By combining these advanced spectroscopic methods with computational modeling, a comprehensive picture of the reaction dynamics and photophysical properties of this compound can be obtained.

Multi-Omics Approaches to Understand Complex Biological Interactions (In Vitro)

The biological activities of stilbene derivatives are well-documented, and future research should focus on elucidating the specific interactions of this compound with biological systems at a molecular level. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, offer a powerful platform for these investigations.

For in vitro studies, a multi-omics strategy could involve:

Transcriptomics (RNA-Seq): To identify changes in gene expression in cultured cells upon treatment with this compound. This can reveal the signaling pathways and cellular processes affected by the compound.

Proteomics: To analyze changes in the cellular proteome, identifying protein targets that directly bind to or are modulated by the compound.

Metabolomics: To investigate the impact of the compound on cellular metabolism by analyzing the levels of small-molecule metabolites.

By integrating data from these different "omics" layers, researchers can construct a detailed network of the biological interactions of this compound, providing a foundation for understanding its potential therapeutic effects.

Omics ApproachInformation Gained in VitroPotential Application for this compound
Transcriptomics Changes in gene expression.Identifying pathways modulated by the compound (e.g., inflammation, apoptosis).
Proteomics Changes in protein expression and post-translational modifications.Identifying direct protein targets and downstream signaling events.
Metabolomics Changes in metabolite profiles.Understanding the impact on cellular metabolism and bioenergetics.

Development of Next-Generation Materials with Tunable Photonic and Electronic Properties

The π-conjugated system of the stilbene core, combined with the electron-donating methoxy (B1213986) and butoxy groups, makes this compound a promising building block for novel organic materials with tunable photonic and electronic properties.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of this compound suggest its potential as an emissive layer in OLEDs. Research should aim to tune the emission color and improve the quantum efficiency by incorporating it into different host materials or by chemical modification.

Organic Photovoltaics (OPVs): As an electron-rich molecule, it could function as a donor material in bulk heterojunction solar cells. The butoxy group can enhance solubility and influence the morphology of the active layer, which is critical for device performance.

Nonlinear Optical (NLO) Materials: The dissymmetric substitution pattern could lead to a significant second-order NLO response, making it a candidate for applications in electro-optic modulation and frequency doubling.

Fluorescent Sensors: The sensitivity of the stilbene fluorescence to the local environment could be exploited to develop fluorescent sensors for detecting specific analytes or changes in the microenvironment.

The tunability of the photonic and electronic properties can be achieved by systematically varying the substituents on the stilbene core, leading to a library of materials with tailored characteristics.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through a concerted, interdisciplinary research effort that bridges the gap between chemistry, biology, and materials science.

Future collaborative projects could include:

Bio-inspired Materials: Using the understanding of its biological interactions to design novel biocompatible and biodegradable materials for applications in drug delivery or tissue engineering.

Smart Materials: Developing materials that respond to external stimuli, such as light or changes in pH, by leveraging the photoisomerization or pH-sensitive fluorescence of the stilbene core.

Theranostics: Creating multifunctional agents that combine the therapeutic properties of the stilbene with its fluorescent properties for simultaneous diagnosis and therapy.

By fostering collaboration between synthetic chemists, biologists, and materials scientists, a synergistic approach can be adopted to accelerate the discovery and development of new applications for this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.